5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 89792-16-5
VCID: VC16040065
InChI: InChI=1S/C7H7N3OS/c1-8-7-10-9-6(12-7)5-3-2-4-11-5/h2-4H,1H3,(H,8,10)
SMILES:
Molecular Formula: C7H7N3OS
Molecular Weight: 181.22 g/mol

5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine

CAS No.: 89792-16-5

Cat. No.: VC16040065

Molecular Formula: C7H7N3OS

Molecular Weight: 181.22 g/mol

* For research use only. Not for human or veterinary use.

5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine - 89792-16-5

Specification

CAS No. 89792-16-5
Molecular Formula C7H7N3OS
Molecular Weight 181.22 g/mol
IUPAC Name 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C7H7N3OS/c1-8-7-10-9-6(12-7)5-3-2-4-11-5/h2-4H,1H3,(H,8,10)
Standard InChI Key QPNKKRHSYLYLDX-UHFFFAOYSA-N
Canonical SMILES CNC1=NN=C(S1)C2=CC=CO2

Introduction

Structural and Molecular Characteristics

The molecular architecture of 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine comprises a 1,3,4-thiadiazole core substituted at the 5-position with a furan-2-yl group and at the 2-position with a methylamine moiety. The presence of sulfur in the thiadiazole ring and oxygen in the furan ring introduces electronic heterogeneity, influencing its reactivity and interaction with biological targets.

Molecular Properties

Key physicochemical properties include:

PropertyValue
Molecular FormulaC7H7N3OS\text{C}_7\text{H}_7\text{N}_3\text{OS}
Molecular Weight181.22 g/mol
Solubility (pH 7.4)0.6 µg/mL
CAS Number89792-16-5
IUPAC Name5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine

The low aqueous solubility (0.6 µg/mL) suggests challenges in bioavailability, necessitating formulation strategies for pharmacological applications.

Comparative Analysis with Analogues

A related non-methylated analogue, 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine (CAS No. 4447-45-4), exhibits a molecular formula of C6H5N3OS\text{C}_6\text{H}_5\text{N}_3\text{OS} and a molecular weight of 167.19 g/mol . The addition of the methyl group in the target compound enhances lipophilicity, potentially improving membrane permeability but reducing solubility.

Synthetic Pathways and Optimization

Primary Synthesis Route

The synthesis typically involves the condensation of furan-2-carboxylic acid hydrazide with methyl isothiocyanate in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent like dimethylformamide (DMF) or ethanol. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the thiocyanate carbon, followed by cyclization to form the thiadiazole ring.

Furan-2-carboxylic acid hydrazide+Methyl isothiocyanateBase, Solvent5-(Furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine\text{Furan-2-carboxylic acid hydrazide} + \text{Methyl isothiocyanate} \xrightarrow{\text{Base, Solvent}} \text{5-(Furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine}

Key Reaction Conditions:

  • Temperature: Reflux (~80°C for ethanol)

  • Duration: 5–7 hours

  • Yield: ~82–87% after recrystallization

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • N–H Stretch: A broad band near 3300 cm1^{-1} confirms the presence of the secondary amine.

  • C–S Stretch: Absorption at 670–690 cm1^{-1} corresponds to the thiadiazole ring .

  • Furan C–O–C: A strong peak at 1015 cm1^{-1}.

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (DMSO-d6_6):

    • Furan protons: δ 6.3–7.6 ppm (multiplet for H-3 and H-4 of furan).

    • Methyl group: δ 2.9 ppm (singlet, 3H) .

  • 13^{13}C NMR:

    • Thiadiazole C-2: δ 165 ppm (deshielded due to adjacent nitrogen) .

Mass Spectrometry

The molecular ion peak at m/zm/z 181.22 confirms the molecular weight, with fragmentation patterns consistent with loss of the methylamine group (m/zm/z 150).

Biological Activities and Mechanisms

Anticancer Activity

Molecular docking studies of analogous N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides revealed strong binding affinity for vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis inhibition . The methyl group in 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine may enhance hydrophobic interactions with kinase domains.

Metal Complexation

Although unreported for the methylated compound, the non-methylated analogue formed octahedral complexes with Fe(II), Cr(III), and Co(II), coordinating via the thiadiazole nitrogen and imine nitrogen . Such complexes often exhibit enhanced bioactivity due to metal-ligand synergism.

Challenges and Future Directions

Solubility Optimization

The compound’s low solubility necessitates prodrug strategies or nanocarrier systems to improve delivery. PEGylation or salt formation (e.g., hydrochloride) could enhance aqueous compatibility.

Targeted Drug Design

Structural modifications, such as introducing sulfonamide groups or fluorinated substituents, may improve selectivity for oncology targets like VEGFR-2 .

Ecological Impact Assessment

Environmental persistence and toxicity remain unstudied. Computational models (e.g., ECOSAR) should predict biodegradation pathways and ecotoxicological risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator